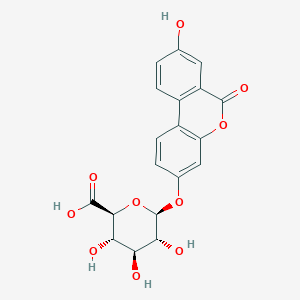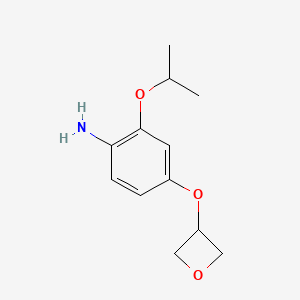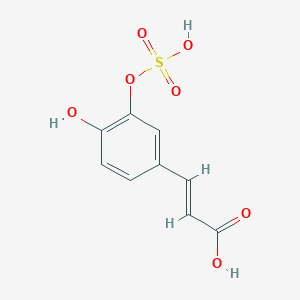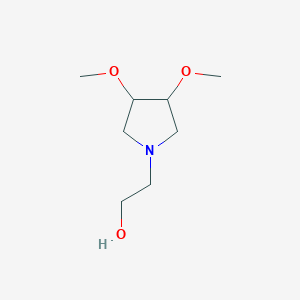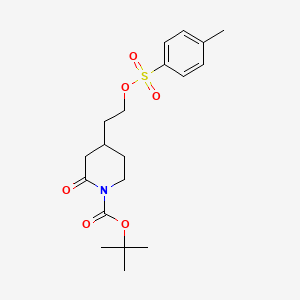
tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate (TBOPC) is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid with a molecular weight of 350.41 g/mol. TBOPC has a wide range of applications in the fields of chemical and pharmaceutical research. It is used as a reagent in the synthesis of various compounds, including drugs and other biologically active molecules. TBOPC is also used as an intermediate in the synthesis of various pharmaceuticals, such as anticonvulsants, antifungals, and anti-inflammatory agents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate and its derivatives play a crucial role in the synthesis of complex molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, was synthesized from a related compound through intramolecular lactonization and characterized by NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014). Similar studies have been conducted for other derivatives, revealing their potential as scaffolds in the synthesis of complex structures (Didierjean et al., 2004).
Alkaloid Synthesis
This compound has been used as a chiral building block in the stereoselective synthesis of biologically active alkaloids, such as sedridine, allosedridine, and coniine. These syntheses demonstrate the versatility of tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate in generating structurally diverse small molecules for biological and medicinal studies (Passarella et al., 2005).
Application in Drug Synthesis
Derivatives of tert-butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate have been employed as intermediates in the synthesis of biologically active compounds. For example, a derivative was synthesized as a key intermediate in the preparation of Vandetanib, a drug used in cancer treatment (Wang et al., 2015).
Development of Antibacterial and Antifungal Agents
Some derivatives have shown potential as antibacterial and antifungal agents. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized, characterized, and evaluated for their microbial activities, showing moderate effectiveness (Kulkarni et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-(4-methylphenyl)sulfonyloxyethyl]-2-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO6S/c1-14-5-7-16(8-6-14)27(23,24)25-12-10-15-9-11-20(17(21)13-15)18(22)26-19(2,3)4/h5-8,15H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXUMOIIUDRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCN(C(=O)C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-oxo-4-(2-(tosyloxy)-ethyl)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2R)-2-{[(pyridin-2-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B1474211.png)
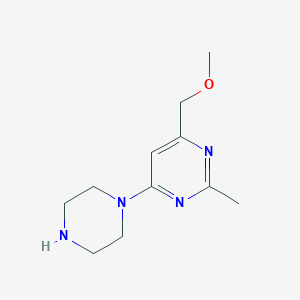
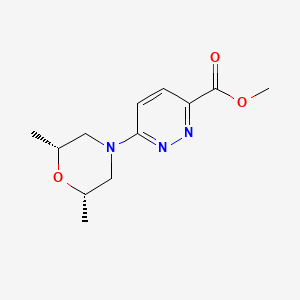
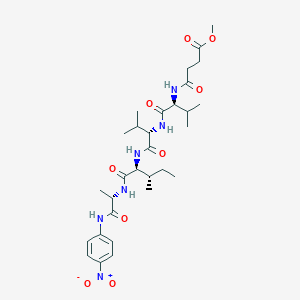
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1474217.png)
